![molecular formula C20H22N2O3 B2515787 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide CAS No. 951505-42-3](/img/structure/B2515787.png)
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide
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Description
The compound N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to be related to various synthesized compounds that have been studied for their potential biological activities, such as antiproliferative effects against cancer cell lines.
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported in the literature. For instance, a compound with antiproliferative activity was synthesized and evaluated against several human cancer cell lines, showing significant activity against nasopharyngeal carcinoma cells . Another related compound was synthesized using Sonogashira cross-coupling, a method that could potentially be adapted for the synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be extensively studied using techniques such as FT-IR, FT-Raman, and NMR spectroscopy. Density Functional Theory (DFT) calculations can also be employed to predict vibrational wavenumbers and compare them with experimental values, as demonstrated in a study of a similar compound . These methods could be applied to analyze the molecular structure of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including intermolecular charge transfer, as indicated by Natural Bond Orbital (NBO) analysis . The reactivity of such compounds can be further explored through molecular docking studies to predict their interaction with biological targets, such as the BRCA2 complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, including their nonlinear optical properties and molecular electrostatic potential, can be investigated using theoretical calculations . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its biological activity.
Scientific Research Applications
Synthesis and Structural Analysis
Innovative Synthesis Approaches : Research has explored various synthetic pathways to generate complex quinolinone derivatives. For instance, a study by Dyachenko and Vovk (2013) discusses the synthesis of propane-bis(thioamide) using cyanoselenoacetamide, which is a precursor for producing thiazoles and hexahydroisoquinoline-4-carbonitriles, highlighting innovative routes to synthesize quinolinone-based compounds (Dyachenko & Vovk, 2013).
One-Pot Synthesis Methods : Yuan et al. (2013) developed a clean, one-pot synthesis method for 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide derivatives, emphasizing the efficiency of synthesizing biologically significant quinolinone compounds in a single step (Yuan et al., 2013).
Biological Activities and Applications
Antiproliferative Activities : A study by Chen et al. (2013) synthesized quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives and evaluated their antiproliferative activities against various human cancer cell lines. Among these, a compound structurally related to N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide showed significant activity against nasopharyngeal carcinoma cells, suggesting potential therapeutic applications (Chen et al., 2013).
properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-12-22-18-10-9-16(13-15(18)8-11-20(22)24)21-19(23)14-25-17-6-4-3-5-7-17/h3-7,9-10,13H,2,8,11-12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYBJNRBUVLDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide |
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